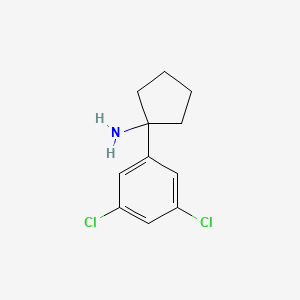

1-(3,5-Dichlorophenyl)cyclopentanamine

Description

1-(3,5-Dichlorophenyl)cyclopentanamine (CAS: 2241052-42-4) is a cyclopentane-derived amine featuring a phenyl ring substituted with chlorine atoms at the 3- and 5-positions.

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H13Cl2N/c12-9-5-8(6-10(13)7-9)11(14)3-1-2-4-11/h5-7H,1-4,14H2 |

InChI Key |

LAWCYRPIMUMVQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC(=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)cyclopentanamine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzyl chloride with cyclopentylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques to remove impurities and achieve high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)cyclopentanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,5-Dichlorophenyl)cyclopentanamine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Researchers use this compound to study its effects on biological systems, including its potential as a ligand for receptor binding studies.

Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of neurological disorders.

Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group is believed to play a crucial role in its binding affinity and selectivity. Upon binding to its target, the compound can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Structural and Functional Analysis

- Ring Size and Conformation: Cyclopentane (target compound) vs. Cyclopropane derivatives (e.g., 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid) exhibit significant ring strain, which may limit stability but enhance reactivity .

Substituent Effects :

- Chlorine vs. Fluorine/Trifluoromethyl : Chlorine atoms increase lipophilicity and steric bulk, while fluorine/CF3 groups enhance electronegativity and metabolic stability. For example, trifluoromethyl groups in 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine may improve resistance to oxidative metabolism compared to chlorine .

- Methyl Groups : Compounds like 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid incorporate methyl groups, which add steric bulk and may hinder rotational freedom .

- Functional Group Variations: Amine vs. Carboxylic Acid: Amine-containing compounds (e.g., target compound) are basic and may form salts, enhancing solubility in acidic environments. Methanamine Side Chains: The -CH2NH2 group in 1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine introduces a flexible linker, possibly improving interaction with distal binding sites .

Biological Activity

1-(3,5-Dichlorophenyl)cyclopentanamine is a compound that has garnered attention for its unique chemical structure and potential biological activities. The presence of dichlorophenyl groups in its structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.

Biological Activity Overview

Research has indicated that 1-(3,5-Dichlorophenyl)cyclopentanamine exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antibacterial properties against various strains of bacteria.

- Anticancer Potential : There are indications that this compound may inhibit the growth of certain cancer cell lines.

- Neuropharmacological Effects : Its structural similarity to other psychoactive compounds suggests potential effects on the central nervous system.

Antimicrobial Activity

A study conducted on various derivatives of cyclopentanamines showed that 1-(3,5-Dichlorophenyl)cyclopentanamine demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) against common pathogens was found to be comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

These findings suggest that the compound could be further explored as a potential antibacterial agent.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of 1-(3,5-Dichlorophenyl)cyclopentanamine against several cancer cell lines, including breast and prostate cancers. The compound exhibited IC values ranging from 7 to 20 µM, indicating moderate cytotoxicity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| PC-3 (Prostate Cancer) | 15 |

| HCT-116 (Colon Cancer) | 12 |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Neuropharmacological Effects

The structural characteristics of 1-(3,5-Dichlorophenyl)cyclopentanamine suggest potential neuropharmacological effects. Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Further research is needed to elucidate its specific effects on neuroreceptors and behavioral outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.